molecular formula C16H13F3N2OS B1202073 Dediethylftoracizin CAS No. 40550-34-3

Dediethylftoracizin

Cat. No.: B1202073
CAS No.: 40550-34-3
M. Wt: 338.3 g/mol
InChI Key: QVEUKHRUDUMXID-UHFFFAOYSA-N
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Description

Dediethylftoracizin (systematic name pending IUPAC validation) is a synthetic compound hypothesized to belong to the phenothiazine derivative class, characterized by structural modifications such as de-ethylation and fluorinated substituents. Structural analogs, such as trifluoperazine and chlorpromazine, share core phenothiazine backbones but differ in side-chain substitutions, which critically influence their biological activity and metabolic profiles .

Properties

CAS No.

40550-34-3

Molecular Formula

C16H13F3N2OS

Molecular Weight

338.3 g/mol

IUPAC Name

3-amino-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)10-5-6-14-12(9-10)21(15(22)7-8-20)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8,20H2

InChI Key

QVEUKHRUDUMXID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN

Other CAS No.

40550-34-3

Synonyms

10-(beta-aminopropionyl)-2-trifluoromethylphenothiazine
dediethylftoracizin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between Dediethylftoracizin and related compounds are outlined below:

Compound Core Structure Substituents Key Functional Groups
This compound Phenothiazine De-ethylated side chain; fluorinated group -CF₃ (trifluoromethyl) (hypothesized)
Trifluoperazine Phenothiazine -CF₃; piperazine side chain -CF₃, -N(CH₂CH₂)₂N
Chlorpromazine Phenothiazine -Cl; dimethylaminopropyl chain -Cl, -N(CH₃)₂
DEETHYLTRAPYMINE Unspecified De-ethylated derivative (exact structure unknown) Likely altered amine side chains

Structural Implications :

  • De-ethylation : Removal of ethyl groups (as inferred from this compound’s name) may reduce hepatic metabolism via cytochrome P450 enzymes, altering half-life and toxicity profiles compared to ethyl-containing analogs like chlorpromazine .

Pharmacological Activity

Phenothiazines primarily act as dopamine D₂ receptor antagonists, but side-chain modifications significantly modulate potency and selectivity:

  • Trifluoperazine : High antipsychotic potency due to -CF₃’s electron-withdrawing effects, which strengthen receptor binding (IC₅₀ ~15 nM for D₂ receptors) .
  • Chlorpromazine : Broader activity (antihistaminic, anticholinergic) but lower D₂ affinity (IC₅₀ ~150 nM) due to -Cl and less lipophilic side chain .

Metabolic and Toxicity Profiles

  • For example, N-desethyl metabolites of isotonitazene (an opioid) exhibit prolonged half-lives due to decreased enzymatic clearance .
  • Toxicity: Phenothiazines with -CF₃ groups (e.g., trifluoperazine) show higher risk of extrapyramidal side effects, whereas de-ethylated derivatives may lower hepatotoxicity risks .

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